![molecular formula C17H16N2O4S2 B5129347 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide, also known as MNAT, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a member of the thiophene family and is characterized by its unique chemical structure, which incorporates both a nitrophenyl and a methylphenyl group.
Mechanism of Action
The exact mechanism of action of 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the detection of biological molecules. 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide has also been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide in lab experiments is its high selectivity towards cancer cells, which allows for more targeted and effective treatment. However, 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide also has some limitations, including its relatively complex synthesis process and its limited solubility in aqueous solutions.
Future Directions
As 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide continues to be studied for its potential applications in various fields of scientific research, there are a number of future directions that could be explored. These include further optimization of the synthesis process to improve yield and purity, the development of more effective delivery methods for 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide, and the exploration of its potential use in other areas of medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide and to identify any potential side effects or limitations of its use.
Synthesis Methods
3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide can be synthesized through a multistep process that involves the reaction of 4-methylphenyl isothiocyanate with 4-nitrophenyl hydrazine followed by cyclization with sulfur dioxide. The resulting product is then oxidized to form 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide.
Scientific Research Applications
3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide has been shown to exhibit potent anti-cancer activity. 3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
properties
IUPAC Name |
N-(4-methylphenyl)-N-(4-nitrophenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-13-2-4-14(5-3-13)18(16-10-11-25(22,23)12-16)24-17-8-6-15(7-9-17)19(20)21/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTOTPARBIXGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-(4-nitrophenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine |
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